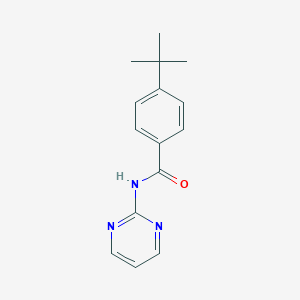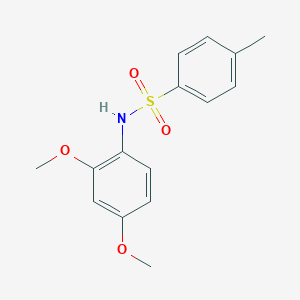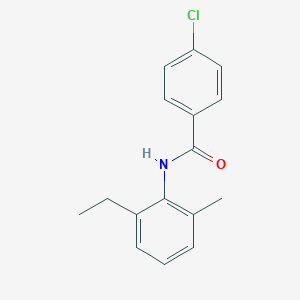
N-(2-ethyl-6-methylphenyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-2-phenoxyacetamide, commonly known as EPM, is a chemical compound that belongs to the family of acetamide derivatives. EPM has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of EPM is not fully understood, but it is believed to work through multiple pathways. EPM has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. EPM has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, EPM has been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EPM has been shown to have a variety of biochemical and physiological effects. EPM has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and reduce the risk of cardiovascular disease. EPM has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of EPM is its low toxicity profile, making it a safe candidate for further research. EPM is also relatively easy and cost-effective to synthesize, making it accessible to researchers. However, one limitation of EPM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for EPM research. One potential area of research is the development of EPM-based drugs for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another potential area of research is the development of EPM-based drugs for the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of EPM and its potential applications in other diseases.
Synthesis Methods
EPM can be synthesized by reacting 2-phenylacetic acid with 2-ethyl-6-methylaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with sodium phenoxyacetate to obtain EPM. The synthesis method is relatively simple and cost-effective, making EPM a promising candidate for further research.
Scientific Research Applications
EPM has been extensively studied for its potential therapeutic applications in various diseases. EPM has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It has been studied for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. EPM has also been studied for its potential in treating cardiovascular diseases such as hypertension and atherosclerosis.
properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-14-9-7-8-13(2)17(14)18-16(19)12-20-15-10-5-4-6-11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
GFPXVATURZTYJF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




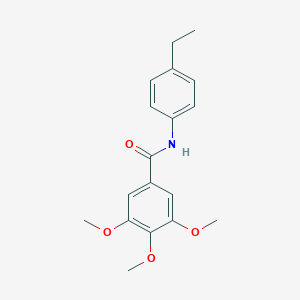
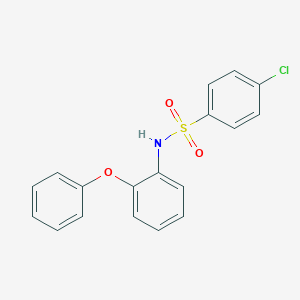

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide](/img/structure/B291161.png)

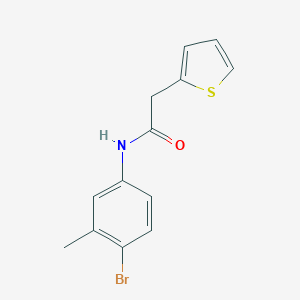
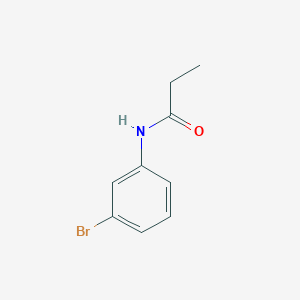
![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)
